[4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone [4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14799567
InChI: InChI=1S/C22H21Cl2N3O2/c1-26-20(14-19(25-26)15-2-6-17(23)7-3-15)21(28)27-12-10-22(29,11-13-27)16-4-8-18(24)9-5-16/h2-9,14,29H,10-13H2,1H3
SMILES:
Molecular Formula: C22H21Cl2N3O2
Molecular Weight: 430.3 g/mol

[4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone

CAS No.:

Cat. No.: VC14799567

Molecular Formula: C22H21Cl2N3O2

Molecular Weight: 430.3 g/mol

* For research use only. Not for human or veterinary use.

[4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone -

Specification

Molecular Formula C22H21Cl2N3O2
Molecular Weight 430.3 g/mol
IUPAC Name [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[5-(4-chlorophenyl)-2-methylpyrazol-3-yl]methanone
Standard InChI InChI=1S/C22H21Cl2N3O2/c1-26-20(14-19(25-26)15-2-6-17(23)7-3-15)21(28)27-12-10-22(29,11-13-27)16-4-8-18(24)9-5-16/h2-9,14,29H,10-13H2,1H3
Standard InChI Key XSKSYXASDZKBLZ-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, [4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone, reflects its two primary substructures:

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine: A piperidine ring substituted at the 4-position with a hydroxyl group and a 4-chlorophenyl group. This moiety is a known metabolite of haloperidol, a potent antipsychotic drug .

  • 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-yl: A pyrazole ring with a methyl group at the 1-position and a 4-chlorophenyl group at the 3-position. Pyrazole derivatives are recognized for antimicrobial and anti-inflammatory properties .

The methanone bridge (-CO-) connects these two heterocyclic systems, creating a bifunctional molecule with potential synergistic effects.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis protocol for this compound is documented in peer-reviewed literature, its structural analogs provide insight into plausible routes:

  • Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine via nucleophilic substitution of 4-chlorophenylmagnesium bromide with N-protected piperidinone, followed by hydroxylation .

  • Step 2: Preparation of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole through cyclocondensation of hydrazine derivatives with β-keto esters.

  • Step 3: Coupling of the two subunits using a carbonylating agent (e.g., phosgene or triphosgene) under basic conditions to form the methanone bridge.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₂H₂₁Cl₂N₃O₂Calculated
Molecular Weight454.33 g/molCalculated
Melting PointEstimated 137–140°C (piperidine analog)
SolubilityLow in water; soluble in DMSO, DMFInferred
StabilityHydrolytically stable at neutral pH

Biological Activity and Pharmacological Significance

Antimicrobial and Anti-Inflammatory Effects

Pyrazole derivatives, such as the 3-(4-chlorophenyl)-1-methylpyrazole component, exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and bacterial efflux pumps . This suggests potential dual functionality in mitigating inflammation and combating resistant pathogens.

Metabolic and Toxicological Considerations

In vitro studies of 4-(4-chlorophenyl)-4-hydroxypiperidine indicate involvement of cytochrome P450 isoforms (e.g., CYP3A4) in its oxidation and N-dealkylation . These pathways may influence the pharmacokinetics and toxicity profile of the hybrid compound, necessitating careful evaluation of drug-drug interactions.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

  • Derivatization: Pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) enhances fluorescence detection sensitivity for piperidine metabolites .

  • Conditions:

    • Column: C18 reverse-phase (150 × 4.6 mm, 5 μm)

    • Mobile Phase: Acetonitrile/0.1% formic acid (70:30 v/v)

    • Detection: λₑₓ = 470 nm, λₑₘ = 530 nm

Gas Chromatography (GC)

  • Sample Preparation: Liquid-liquid extraction with dichloromethane under basic conditions, followed by back-extraction into HCl .

  • Detection: Electron-capture detection (ECD) offers nanogram-level sensitivity for chlorinated compounds .

Comparative Analysis with Structural Analogs

CompoundKey FeaturesBiological Activity
Haloperidol Metabolite I 4-(4-Chlorophenyl)-4-hydroxypiperidineDopamine receptor modulation
3-(4-Chlorophenyl)-1-methylpyrazole Pyrazole with chlorophenyl substituentAntimicrobial
(4-Amino-1-methylpyrazol-5-yl)(piperidin-1-yl)methanoneAmino-substituted pyrazole-piperidine hybridScaffold for drug development

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